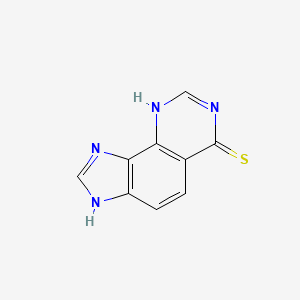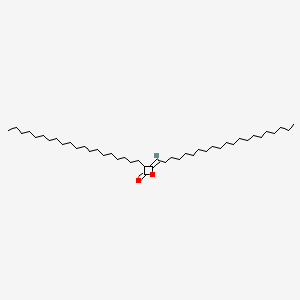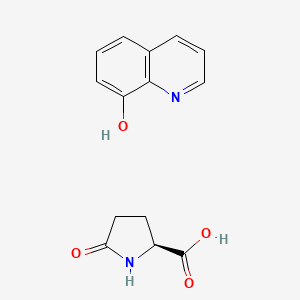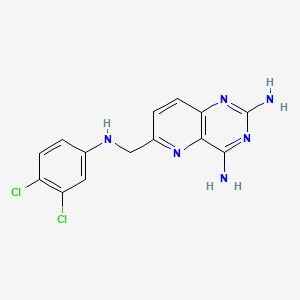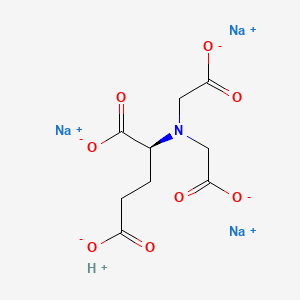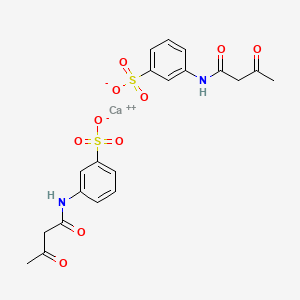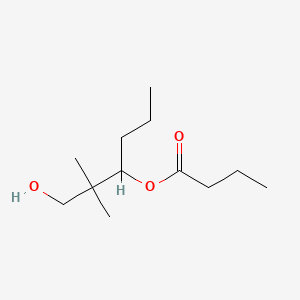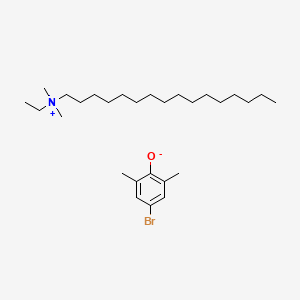
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate is a quaternary ammonium compound with the molecular formula C28H52BrNO and a molecular weight of 498.62 g/mol . This compound is known for its surfactant and antimicrobial properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate typically involves the quaternization of dimethylhexadecylamine with 4-bromo-2,6-xylenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in maintaining the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Applications De Recherche Scientifique
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .
Comparaison Avec Des Composés Similaires
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its antimicrobial properties but can cause skin irritation.
Didecyldimethylammonium Chloride: Used in disinfectants and has a similar mechanism of action.
Cetyltrimethylammonium Bromide: Commonly used in DNA extraction and as a surfactant in various applications.
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Propriétés
Numéro CAS |
85940-54-1 |
|---|---|
Formule moléculaire |
C28H52BrNO |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1 |
Clé InChI |
NEPGSCLTUXSNPZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


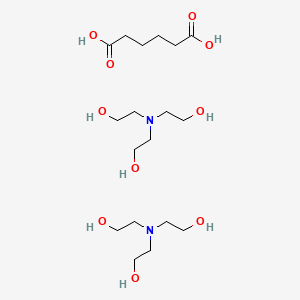
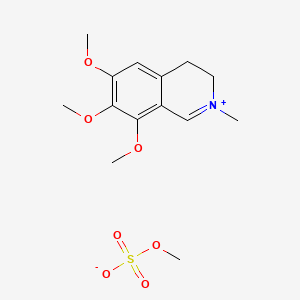
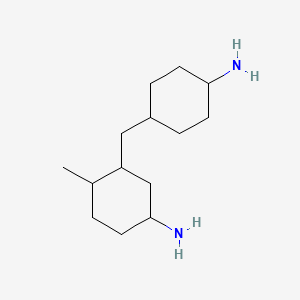
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
